4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine
Overview
Description
“4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound is related to Ethyl 4-oxo-1-piperidinecarboxylate, which has been used to prepare tertiary alcohols .
Molecular Structure Analysis
The molecular structure of “this compound” likely involves a piperidine ring attached to a pyrrolidine ring via a carbonyl group . The ethoxy group is attached to the piperidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions .Scientific Research Applications
Reaction Kinetics and Chemical Reactions
- Stopped-Flow Kinetics of Reactions : The study on the kinetics of reactions involving 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine or piperidine reveals insights into the reaction mechanisms and the influence of substituents on reaction rates. The significant difference in reactivity between the pyrrolidine and piperidine systems highlights the structural impact on reaction kinetics (FujinumaHajime et al., 1989).
Synthesis Methods
- Synthesis of Dihydrothiophenium-1-bis(ethoxycarbonyl)methylides : A method involving the reaction of morpholine, pyrrolidine, and piperidine with heterocyclic enaminonitriles showcases the preparation of complex organic compounds. This synthesis route is significant for the development of novel organic materials with potential applications in various fields (K. Yamagata et al., 1993).
- Simple Method for Synthesis : A novel synthetic route for 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, was proposed, highlighting a more straightforward approach compared to the traditional complex methods. This advancement supports the efficient production of key intermediates for pharmaceutical applications (R. Smaliy et al., 2011).
Advanced Chemical Applications
- Anodic Methoxylation of Piperidine Derivatives : This study focuses on the anodic methoxylation of N-acyl and N-sulfonyl substituted piperidines, revealing the potential for synthesizing α-monomethoxy and α,α'-dimethoxy derivatives. These findings contribute to the development of new synthetic pathways and the understanding of electrochemical reactions in organic chemistry (T. Golub & J. Becker, 2015).
Future Directions
Mechanism of Action
Target of action
Pyrrolidine and piperidine rings are common structural motifs in many biologically active compounds . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine and piperidine derivatives can have diverse modes of action due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidines and piperidines is a strategy used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . .
properties
IUPAC Name |
(4-ethoxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-11-4-7-14(8-5-11)12(15)10-3-6-13-9-10/h10-11,13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJXADHAIWOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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